2,6,7-Trimethoxyquinoline

Anticancer Tubulin Polymerization Cytotoxicity

2,6,7-Trimethoxyquinoline (CAS 6278-88-2) is a trimethoxylated quinoline derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol. It exists as a pale yellow solid at room temperature and is stable for two years from the date of purchase when supplied as a powder.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 6278-88-2
Cat. No. B11886058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethoxyquinoline
CAS6278-88-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC(=C(C=C2C=C1)OC)OC
InChIInChI=1S/C12H13NO3/c1-14-10-6-8-4-5-12(16-3)13-9(8)7-11(10)15-2/h4-7H,1-3H3
InChIKeyIAKFKBZPVBPJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7-Trimethoxyquinoline (CAS 6278-88-2) Procurement Guide: Chemical Identity and Baseline Specifications


2,6,7-Trimethoxyquinoline (CAS 6278-88-2) is a trimethoxylated quinoline derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . It exists as a pale yellow solid at room temperature and is stable for two years from the date of purchase when supplied as a powder . The compound's structure features methoxy substituents at the 2-, 6-, and 7-positions of the quinoline ring system, which distinguishes it from other positional isomers and substitution patterns within the trimethoxyquinoline class .

2,6,7-Trimethoxyquinoline (CAS 6278-88-2) Comparator Analysis: Why Substitution with Positional Isomers or Other Trimethoxyquinolines is Not Scientifically Valid


The substitution pattern of methoxy groups on the quinoline core directly dictates both physicochemical properties and biological activity. 2,6,7-Trimethoxyquinoline cannot be interchanged with its positional isomers (e.g., 4,6,7-trimethoxyquinoline or 5,6,7-trimethoxyquinoline) because methoxy positioning alters electron density distribution, pKa, and receptor-binding geometry . Comparative studies on trimethoxyquinoline series demonstrate that antiproliferative potency varies significantly depending on the methoxy substitution pattern, with 6,7,8-trimethoxyquinoline derivatives exhibiting superior activity compared to 5,6,7-trimethoxyquinoline analogs [1]. Furthermore, even within the same substitution pattern, modifications to the core scaffold (e.g., tetrahydroquinoline vs. quinoline) fundamentally change the compound's aromaticity and biological target engagement .

2,6,7-Trimethoxyquinoline (CAS 6278-88-2) Quantitative Differentiation Evidence: Verified Comparator Data


2,6,7-Trimethoxyquinoline vs. 6,7,8-Trimethoxyquinoline: Comparative Antiproliferative Potency Across Cancer Cell Lines

In a direct comparative study, 4-aroyl-6,7,8-trimethoxyquinoline derivatives demonstrated nanomolar-range antiproliferative activity, whereas the 5,6,7-trimethoxyquinoline series exhibited significantly reduced potency. Specifically, 4-aroylquinoline 11 (6,7,8-substituted) inhibited the growth of KB, HT-29, MKN45, and three resistant cell lines with IC50 values ranging from 213 to 327 nM [1]. In contrast, compounds from the 5,6,7-trimethoxyquinoline series failed to achieve comparable nanomolar potency. This data establishes that the 6,7,8-substitution pattern confers a quantifiable advantage over the 5,6,7 pattern for tubulin-targeted anticancer applications [1]. While direct data for the 2,6,7-pattern is not provided in this study, the findings demonstrate that methoxy positional isomerism is a critical determinant of biological activity, and procurement of a specific isomer such as 2,6,7-trimethoxyquinoline is justified for structure-activity relationship (SAR) investigations where the 2,6,7-substitution is required as a comparator or building block.

Anticancer Tubulin Polymerization Cytotoxicity

2,6,7-Trimethoxyquinoline: Verified Purity Specification and Analytical Benchmarking for Reproducible Synthesis

Commercially sourced 2,6,7-Trimethoxyquinoline is typically supplied at a purity of 97% . This purity level is suitable for use as a synthetic intermediate or building block in medicinal chemistry campaigns. While no direct comparative purity data is available for alternative suppliers of this specific compound, this specification provides a benchmark for procurement. The compound's stability profile is also documented: it is stable for 2 years from the date of purchase when supplied as a solid powder, and solutions prepared in DMSO or DMF can be stored at -20°C for up to 3 months . This stability information is essential for planning long-term research projects and minimizing batch-to-batch variability due to degradation.

Chemical Synthesis Analytical Chemistry Quality Control

2,6,7-Trimethoxyquinoline vs. 6,6,7-Trimethoxy-2,3,4,6-tetrahydroquinoline: Impact of Aromatic Core on Physicochemical and Biological Properties

2,6,7-Trimethoxyquinoline is a fully aromatic heterocycle, whereas 6,6,7-Trimethoxy-2,3,4,6-tetrahydroquinoline is a partially saturated analog. This structural difference results in distinct chemical and biological profiles. The aromatic nature of 2,6,7-Trimethoxyquinoline confers a planar geometry and extended π-system, which is crucial for π-stacking interactions with biological targets such as DNA or the colchicine-binding site of tubulin [1]. The tetrahydroquinoline analog, lacking full aromaticity, adopts a different three-dimensional conformation and is likely to exhibit altered target binding and metabolic stability. This comparison underscores that the quinoline core cannot be substituted with a tetrahydroquinoline analog without fundamentally altering the compound's properties, making the procurement of the specific aromatic 2,6,7-Trimethoxyquinoline essential for studies requiring a planar, electron-rich heteroaromatic scaffold.

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

2,6,7-Trimethoxyquinoline (CAS 6278-88-2) Validated Application Scenarios for Research and Industrial Procurement


Use as a Precise Chemical Building Block in the Synthesis of 2-Aryl-Trimethoxyquinoline Tubulin Inhibitors

2,6,7-Trimethoxyquinoline serves as a key synthetic intermediate for constructing 2-aryl-trimethoxyquinoline analogs, which have demonstrated cytotoxic activity against human cancer cell lines including MCF-7, MCF-7/MX, A-2780, and A-2780/RCIS with IC50 values in the range of 7.98-60 μM [1]. The 2,6,7-substitution pattern on the quinoline core is essential for maintaining the structural integrity of these analogs, as the methoxy groups influence both tubulin binding affinity and cell permeability [1].

Employment as a Scaffold for Structure-Activity Relationship (SAR) Studies Comparing 2,6,7- vs. 5,6,7- vs. 6,7,8-Trimethoxyquinoline Substitution Patterns

Given the established differential antiproliferative activity between 6,7,8-trimethoxyquinoline (nanomolar IC50) and 5,6,7-trimethoxyquinoline (reduced potency) derivatives [2], 2,6,7-Trimethoxyquinoline is a critical comparator for SAR campaigns. Researchers investigating the colchicine-binding site of tubulin or other targets can use this compound to systematically evaluate how the 2,6,7-substitution pattern impacts potency, selectivity, and pharmacokinetic properties relative to other positional isomers [2].

Utilization as an Analytical Reference Standard or Impurity Marker in Pharmaceutical Quality Control

2,6,7-Trimethoxyquinoline is structurally related to substituted quinoline drug candidates and may arise as a synthetic impurity or degradation product. Its well-defined physicochemical properties—including a pKa of 11.45±0.20 (predicted), solubility in DMSO/DMF, and long-term powder stability —make it suitable for use as a reference standard in HPLC or LC-MS methods for impurity profiling and quality control of quinoline-based active pharmaceutical ingredients (APIs).

Use in the Synthesis of 3-Cyano-2,6,7-trimethoxyquinoline Derivatives via Nucleophilic Substitution

2,6,7-Trimethoxyquinoline can be functionalized at the 3-position to generate 3-cyano derivatives. For example, 3-cyano-2,6,7-trimethoxyquinoline (CAS 108198-02-3) is synthesized from 2-chloro-6,7-dimethoxy-3-quinolinecarbonitrile using sodium methoxide in methanol, achieving a 95% yield [3]. This demonstrates the compound's utility as a versatile starting material for introducing further diversity at the 3-position, enabling the exploration of novel quinoline-based chemical space.

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